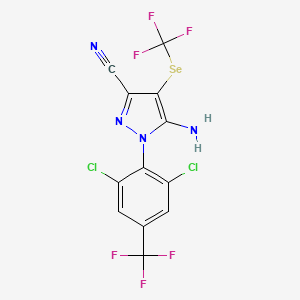
Gaba-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gaba-IN-2: is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. It is a derivative of gamma-aminobutyric acid, which is a major inhibitory neurotransmitter in the central nervous system of mammals. The compound is known for its unique properties and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Gaba-IN-2 typically involves the decarboxylation of glutamic acid through the action of glutamate decarboxylase. This reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The reaction conditions often include maintaining a specific pH and temperature to optimize the enzyme activity.
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. Engineered strains of microorganisms, such as Clostridium tyrobutyricum, are used to produce this compound in large quantities. The fermentation process involves the use of monosodium glutamate as a substrate, and the production is optimized through fed-batch fermentation techniques .
Análisis De Reacciones Químicas
Types of Reactions: Gaba-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or to create derivatives with specific functions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Gaba-IN-2 is used as a building block for the synthesis of various complex molecules. Its unique structure allows for the creation of derivatives with specific properties, making it valuable in the development of new materials and catalysts.
Biology: In biological research, this compound is studied for its role in neurotransmission and its potential therapeutic effects on neurological disorders. It is used in experiments to understand the mechanisms of inhibitory neurotransmission and to develop treatments for conditions such as epilepsy and anxiety.
Medicine: this compound has shown promise in the treatment of various medical conditions. Its ability to modulate neurotransmission makes it a potential candidate for the development of drugs for neurological disorders. Additionally, its anti-inflammatory and anti-cancer properties are being explored in preclinical studies .
Industry: In the industrial sector, this compound is used in the production of functional foods and dietary supplements. Its health benefits, including stress reduction and improved sleep, make it a popular ingredient in wellness products .
Mecanismo De Acción
Gaba-IN-2 exerts its effects by binding to gamma-aminobutyric acid receptors in the central nervous system. These receptors are divided into two main types: gamma-aminobutyric acid A and gamma-aminobutyric acid B. By binding to these receptors, this compound modulates ion channels, leading to hyperpolarization of the cell membrane and inhibition of action potential transmission. This mechanism is crucial for its inhibitory effects on neuronal activity .
Comparación Con Compuestos Similares
Gabapentin: A structural analogue of gamma-aminobutyric acid used to treat neuropathic pain and seizures.
Pregabalin: Another gamma-aminobutyric acid derivative with similar uses as gabapentin.
Uniqueness of Gaba-IN-2: this compound is unique due to its specific binding affinity and its ability to modulate both gamma-aminobutyric acid A and gamma-aminobutyric acid B receptorsAdditionally, its production through microbial fermentation offers a sustainable and scalable method for industrial applications .
Propiedades
Fórmula molecular |
C12H4Cl2F6N4Se |
|---|---|
Peso molecular |
468.1 g/mol |
Nombre IUPAC |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylselanyl)pyrazole-3-carbonitrile |
InChI |
InChI=1S/C12H4Cl2F6N4Se/c13-5-1-4(11(15,16)17)2-6(14)8(5)24-10(22)9(7(3-21)23-24)25-12(18,19)20/h1-2H,22H2 |
Clave InChI |
CYZGMWQWIMJKHF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1Cl)N2C(=C(C(=N2)C#N)[Se]C(F)(F)F)N)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



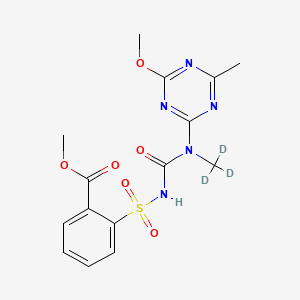
![8-chloro-9-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-1H-purin-6-one](/img/structure/B12397214.png)
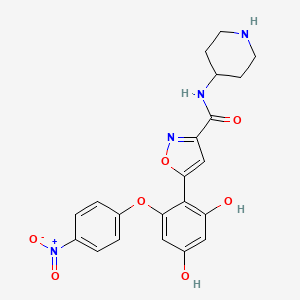
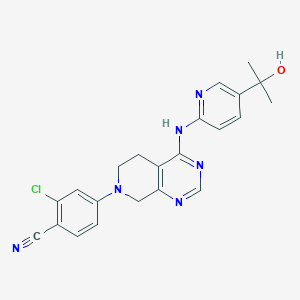




![N-[9-[(2R,4R,5R)-3-hydroxy-5-(hydroxymethyl)-4-methoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12397257.png)
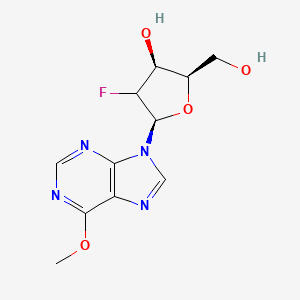
![(3E)-1,7,7-trimethyl-3-[(2,3,5,6-tetradeuterio-4-methylphenyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B12397273.png)
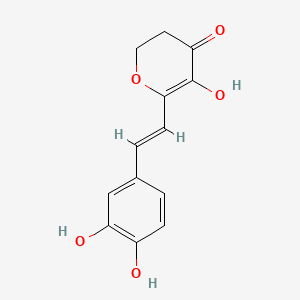
![4-Chloro-7-(2-|A-C-methyl-|A-D-ribofuranosyl)-7H-pyrrolo[2,3-d] pyrimidine](/img/structure/B12397294.png)
